Superior Crystallographic Resolution vs. Analogs
In head-to-head crystallographic studies of DNMT1-DNA-inhibitor complexes, GSK3735967 yielded the highest resolution structure among all dicyanopyridine analogs examined. The GSK3735967-bound complex diffracted to 1.97 Å, compared to 2.09 Å for GSK3543105 and 2.05 Å for GSK3852279 [1]. This 0.12 Å improvement in resolution relative to GSK3543105 enables more precise atomic-level characterization of inhibitor-protein-DNA interactions. The higher resolution was achieved despite comparable data collection conditions and completeness (98.7% for GSK3735967 vs. 97.7% for GSK3543105) [1].
| Evidence Dimension | Crystallographic Resolution of DNMT1-DNA-Inhibitor Ternary Complex |
|---|---|
| Target Compound Data | 1.97 Å resolution |
| Comparator Or Baseline | GSK3543105: 2.09 Å; GSK3852279: 2.05 Å; GSK3830334: 2.55 Å |
| Quantified Difference | GSK3735967 provides 0.12 Å higher resolution than GSK3543105 and 0.08 Å higher than GSK3852279 |
| Conditions | X-ray crystallography of human DNMT1(729-1600) bound to zebularine-containing 12mer dsDNA and inhibitor; PDB codes 7SFC (GSK3735967), 7SFD (GSK3543105), 7SFF (GSK3852279), 7SFE (GSK3830334) |
Why This Matters
Higher structural resolution directly translates to more accurate atomic models for structure-guided drug design, enabling precise mapping of ligand-receptor interactions and facilitating rational optimization of binding affinity and selectivity.
- [1] Horton JR, Pathuri S, Wong K, et al. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. Structure. 2022;30(6):793-802.e5. Table 1. doi:10.1016/j.str.2022.03.009 View Source
